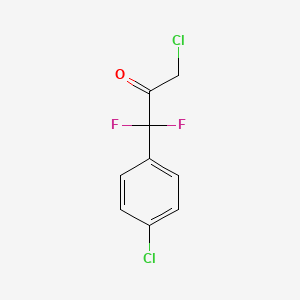![molecular formula C25H23NO4 B6231465 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid CAS No. 376588-51-1](/img/no-structure.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid, also known as N-(2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylphenyl)propionic acid (FMPPA), is an important organic acid used in the synthesis of various compounds. It is derived from the reaction of 9H-fluoren-9-ylmethanol with propionic anhydride, and is a key intermediate in the synthesis of many organic compounds. FMPPA has a wide range of applications in the pharmaceutical, chemical, and biotechnology industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of β2- and β3-Peptides : The compound has been utilized in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This involves diastereoselective amidomethylation and protective-group exchanges, demonstrating suitability for large-scale peptide syntheses (Šebesta & Seebach, 2003).
Fluorescent Labeling Reagent : It has been used to synthesize a fluorescent labeling reagent, demonstrating strong fluorescence in a wide pH range, making it valuable for biomedical analysis (Hirano et al., 2004).
Characterization of New Fluorene Derivatives : Its derivative has been characterized for linear and nonlinear photophysics, showing potential for integrin imaging in biomedical applications (Morales et al., 2010).
Self-Assembly in Nanotechnology : Fmoc variants of this compound have been studied for their self-assembly, revealing controlled morphological changes. These findings open pathways for novel self-assembled architectures in material science and nanotechnology (Kshtriya et al., 2021).
Hydrogel Modification : The compound has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, showing potential for medical applications due to improved thermal stability and biological activity (Aly & El-Mohdy, 2015).
Development of Enzyme-Activated Surfactants : It's been applied in creating enzyme-activated surfactants for carbon nanotubes, facilitating homogeneous aqueous dispersions (Cousins et al., 2009).
Supramolecular Studies in Crystallography : Its structural and supramolecular features have been analyzed, emphasizing its relevance in the design of hydrogelators and biomaterials (Bojarska et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves deprotection of the amine group to obtain the desired product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydride", "Methyl iodide", "3-Methylbenzaldehyde", "Benzylamine", "Di-tert-butyl dicarbonate", "Triethylamine", "3-(Bromomethyl)benzoic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydride to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methyl iodide to form 9H-fluoren-9-yl methyl ether", "3-Methylbenzaldehyde is reacted with benzylamine to form 3-methyl-N-benzylbenzamide", "3-methyl-N-benzylbenzamide is reacted with di-tert-butyl dicarbonate and triethylamine to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbenzoic acid", "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbenzoic acid is reacted with 3-(bromomethyl)benzoic acid and triethylamine to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid", "The amine protecting group is removed using hydrochloric acid and sodium hydroxide in methanol to obtain the final product" ] } | |
CAS-Nummer |
376588-51-1 |
Produktname |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid |
Molekularformel |
C25H23NO4 |
Molekulargewicht |
401.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)